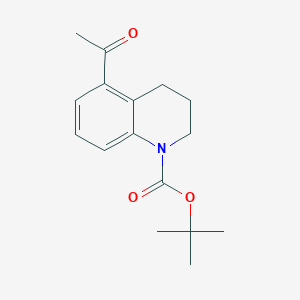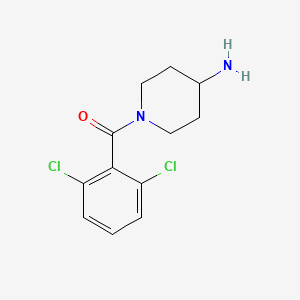
2-(1,3-Dimethylpiperidin-3-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1,3-Dimethylpiperidin-3-yl)acetic acid is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural products .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dimethylpiperidin-3-yl)acetic acid typically involves the cyclization of appropriate precursors followed by functional group modifications. One common method includes the use of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst to afford enantiomerically enriched piperidine derivatives . The reaction conditions often involve mild temperatures and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of piperidine derivatives, including this compound, often employs multicomponent reactions and hydrogenation processes. These methods are designed to be cost-effective and scalable, ensuring the efficient production of the compound for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Dimethylpiperidin-3-yl)acetic acid undergoes several types of chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to various substituted piperidine derivatives .
Aplicaciones Científicas De Investigación
2-(1,3-Dimethylpiperidin-3-yl)acetic acid has several scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 2-(1,3-Dimethylpiperidin-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors, enzymes, or ion channels, leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 2-(1,3-Dimethylpiperidin-3-yl)acetic acid include other piperidine derivatives such as:
- 2,6-Dimethylpiperidin-1-yl)acetic acid hydrochloride
- N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives
Uniqueness
What sets this compound apart from other similar compounds is its specific substitution pattern on the piperidine ring, which can lead to unique biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H17NO2 |
|---|---|
Peso molecular |
171.24 g/mol |
Nombre IUPAC |
2-(1,3-dimethylpiperidin-3-yl)acetic acid |
InChI |
InChI=1S/C9H17NO2/c1-9(6-8(11)12)4-3-5-10(2)7-9/h3-7H2,1-2H3,(H,11,12) |
Clave InChI |
GDVSRRAHJNXJCB-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCCN(C1)C)CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(7,7-Difluorobicyclo[4.1.0]heptan-3-yl)methanamine](/img/structure/B15227507.png)
![2-Azaspiro[4.4]nonan-7-ol](/img/structure/B15227512.png)

![2-Chloro-4-[3-(3,4-dichlorophenyl)ureido]-benzenesulfonyl chloride](/img/structure/B15227514.png)
![(3-Iodo-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-2-yl)methanol](/img/structure/B15227519.png)






![2-Benzhydryl-6-methyl-8-oxa-2,5-diazaspiro[3.5]nonane](/img/structure/B15227564.png)

